![molecular formula C13H19N3O3S B5854854 N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5854854.png)

N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

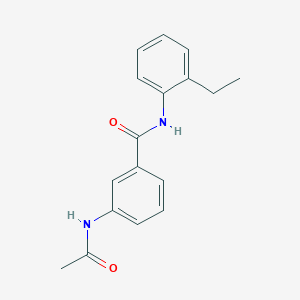

The synthesis of benzenesulfonamide compounds, including structures similar to “N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide”, typically involves reactions that introduce the sulfonyl and piperazine functionalities to a benzene ring. For example, a study by Xiao et al. (2022) synthesized benzenesulfonamide compounds containing piperazine heterocycles, utilizing density functional theory (DFT) for structural optimization and analysis .Scientific Research Applications

- Pharmacology : NA-2 exhibits optimal log P and pA2 values comparable to ondansetron, a serotonin type 3 (5-HT3) antagonist .

- Antidepressant Effects : In rodent models of depression, NA-2 demonstrated antidepressant-like effects in both acute and chronic treatments. It performed well in the forced swim test (FST) and tail suspension test (TST) at lower doses. Interaction studies revealed reversal of immobility induced by mCPP (a serotonin receptor agonist) and attenuation of antidepressant effects of fluoxetine and desipramine. Chronic NA-2 treatment also improved behavioral deficits in olfactory bulbectomized (OBX) rats .

Antibacterial Activity

NA-2 belongs to the N-aryl and N-alkyl piperazine derivatives, which have been reported as potent antibacterial agents. While specific studies on NA-2 are limited, this class of compounds shows promise in combating bacterial infections .

Antitubercular Potential

Derivatives of NA-2 have been synthesized and evaluated as antitubercular agents. These compounds exhibit activity against Mycobacterium tuberculosis, including the H37Rv strain .

Other Applications

Although less explored, NA-2 may have additional applications in areas such as antimalarial, antipsychotic, and antifungal research. Further investigations are needed to uncover its full potential .

Mechanism of Action

Target of Action

Related compounds such as 2-(4-methyl-piperazin-1-yl)-ethylamine have been associated with the serotonergic system .

Mode of Action

It is suggested that similar compounds may interact with their targets, causing changes in the function of the target proteins .

Biochemical Pathways

Related compounds have been shown to modulate the serotonergic and gabaergic pathways .

Result of Action

Related compounds have been associated with potential antidepressant-like and anxiolytic-like activities .

properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-15-7-9-16(10-8-15)13(17)11-14-20(18,19)12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLERBDIHLUPFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5854771.png)

![N-(2-furylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5854792.png)

![methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5854821.png)

![methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5854861.png)

![1-ethyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5854874.png)

![N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5854878.png)

![4-chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5854880.png)